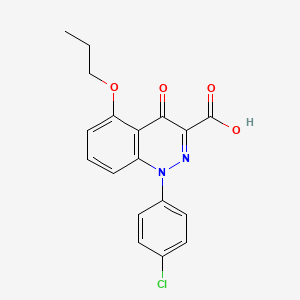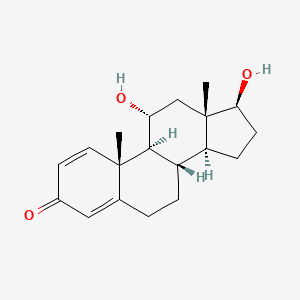
1,3-Benzenediol, 5-(2-benzofuranyl)-
概要
説明
1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as resveratrol, is a naturally occurring polyphenolic compound. It belongs to the stilbenoid class of molecules and is found in various foods and beverages, including grapes, peanuts, blueberries, and red wine. Resveratrol is known for its wide range of biological and pharmacological properties, which have made it one of the most extensively studied molecules in recent years.
準備方法
Synthetic Routes and Reaction Conditions
Resveratrol can be synthesized by various methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Biotransformation involves the use of microorganisms to transform natural substrates into resveratrol.
Industrial Production Methods
Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and seeds, which are by-products of the wine industry. The extraction process often uses solvents like ethanol or methanol to isolate the compound. Additionally, biotechnological methods using genetically modified microorganisms have been developed to produce resveratrol on a larger scale.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 5-(2-benzofuranyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Resveratrol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of resveratrol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving resveratrol often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of resveratrol can lead to the formation of quinones, while reduction can yield dihydroresveratrol .
科学的研究の応用
Resveratrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular processes such as apoptosis, cell cycle regulation, and gene expression.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods due to its antioxidant properties.
作用機序
Resveratrol exerts its effects through various molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation. Resveratrol also modulates the activity of enzymes such as cyclooxygenases and kinases, which play roles in inflammation and cell signaling. Additionally, resveratrol influences the expression of genes involved in oxidative stress response and apoptosis.
類似化合物との比較
Similar Compounds
Pterostilbene: A natural analog of resveratrol with similar biological activities but higher bioavailability.
Quercetin: A flavonoid with antioxidant properties, often studied alongside resveratrol for its synergistic effects.
Curcumin: A polyphenolic compound from turmeric, known for its anti-inflammatory and antioxidant properties.
Uniqueness of Resveratrol
Resveratrol is unique due to its wide range of biological activities and its presence in commonly consumed foods and beverages. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
5-(1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTDCNYCFAJAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348893 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439900-83-1 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)

![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)


